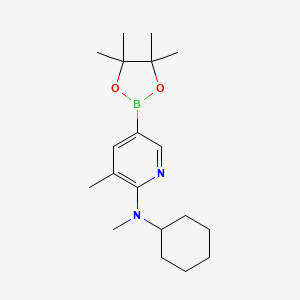
1-Bromo-2,4-difluorobenzene-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,4-difluorobenzene. This compound is characterized by the presence of bromine and two fluorine atoms on a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.
作用机制
Target of Action
It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .
Mode of Action
1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.
生化分析
Biochemical Properties
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
It is known that deuterium substitution can influence cell function
Molecular Mechanism
It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that deuterium substitution can affect the stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that deuterium substitution can affect the threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that deuterium substitution can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that deuterium substitution can affect its localization or accumulation .
Subcellular Localization
It is known that deuterium substitution can affect its targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluorobenzene-d3 can be synthesized through the bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature, yielding 1-Bromo-2,4-difluorobenzene as the major product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotopes of hydrogen, carbon, and other elements. Deuterium is incorporated into the compound to create the deuterium-labeled version .
化学反应分析
Types of Reactions: 1-Bromo-2,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Lithiation Reactions: Lithiation occurs exclusively at the position with two adjacent halogen substituents, leading to the formation of 6-bromo-2,3-difluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Lithiation: Typically involves the use of n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Major Products:
6-Bromo-2,3-difluorobenzoic acid: Formed through lithiation reactions.
科学研究应用
1-Bromo-2,4-difluorobenzene-d3 is widely used in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
相似化合物的比较
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2,4,5-trifluorobenzene
Comparison: 1-Bromo-2,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. Compared to other similar compounds, it offers distinct advantages in terms of stability and traceability in various chemical and biological processes .
属性
IUPAC Name |
1-bromo-2,3,5-trideuterio-4,6-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBDQZXPCTTIH-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)





![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride](/img/structure/B572616.png)







